
8-(Difluoromethyl)quinolin-6-amine
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Overview
Description
8-(Difluoromethyl)quinolin-6-amine is a chemical compound with the molecular formula C10H8F2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)quinolin-6-amine typically involves the introduction of a difluoromethyl group to the quinoline ring. One common method is the reaction of 6-aminoquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) in 8-(Difluoromethyl)quinolin-6-amine can act as a nucleophile, participating in substitution reactions. The difluoromethyl group (CF₂H) at position 8 may influence reactivity due to the electron-withdrawing effect of fluorine atoms, potentially stabilizing intermediates. While direct examples are not explicitly detailed in the provided sources, analogous quinolinamine derivatives (e.g., 8-aminoquinolin-6-amine) undergo nucleophilic substitution under alkaline conditions, facilitated by the amino group’s lone pair .
Condensation Reactions
2.1. Formation of Amino Acid Conjugates
The compound’s amine group can react with activated carboxylic acid derivatives (e.g., d/l-Z/Boc-amino acids) in the presence of coupling agents like DCC (N,N′-dicyclohexylcarbodiimide). This process forms peptide-like conjugates, as demonstrated in related quinolinamine systems .
2.2. Ugi-Azide Reaction
In a three-component Ugi-azide reaction, the amine can react with aldehydes, trimethylsilyl azide, and tert-butyl isocyanide in methanol to form amidine derivatives. This method is well-documented for structurally similar 8-aminoquinolin-6-amine derivatives .
Palladium-Catalyzed Couplings
While not directly demonstrated for this compound, related quinolinamines participate in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis. For example, 6-methoxyquinolin-8-amine derivatives react with boronic acids under reflux to form biaryl hybrids . The presence of a reactive leaving group (e.g., bromine) at a suitable position would enable such transformations.
Azo Coupling
The primary amine group can undergo diazotization followed by coupling with aryl diazonium salts to form azo dyes. This reaction is performed in aqueous media at room temperature, yielding stable azo compounds with strong absorption in the visible spectrum (427–445 nm) .
Amide Formation
The amine group can be acylated using acyl chlorides (e.g., chloroacetyl chloride) in the presence of bases like triethylamine. This reaction produces amide derivatives, which are further modified in subsequent steps (e.g., hydrazinolysis) .
Oxidation Reactions
While not explicitly detailed for this compound, analogous quinolinamines undergo oxidation of the amine group to nitro or nitrile functionalities under specific conditions (e.g., mCPBA in dichloroethane) .
Table 1: Reaction Types and Key Features
Research Findings
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Reactivity of the Amino Group : The primary amine is the most reactive site, enabling diverse transformations such as acylation, condensation, and coupling .
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Difluoromethyl Substituent : The CF₂H group enhances lipophilicity, potentially influencing solubility and biological interactions.
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Synthetic Versatility : Methods like continuous flow reactors and purification techniques (e.g., chromatography) are employed to optimize yields.
Scientific Research Applications
8-(Difluoromethyl)quinolin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.
Difluoromethylated Quinoline Derivatives: Compounds with similar difluoromethyl groups attached to different positions on the quinoline ring.
Uniqueness
8-(Difluoromethyl)quinolin-6-amine is unique due to the specific position of the difluoromethyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8F2N2 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
8-(difluoromethyl)quinolin-6-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2 |
InChI Key |
OBTFFRIESXMFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)F)N |
Origin of Product |
United States |
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